Oxindole-3-acetic Acid-d4 Oxindole-3-acetic Acid-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203446
InChI:
SMILES:
Molecular Formula: C₁₀H₅D₄NO₃
Molecular Weight: 195.21

Oxindole-3-acetic Acid-d4

CAS No.:

Cat. No.: VC0203446

Molecular Formula: C₁₀H₅D₄NO₃

Molecular Weight: 195.21

* For research use only. Not for human or veterinary use.

Oxindole-3-acetic Acid-d4 -

Specification

Molecular Formula C₁₀H₅D₄NO₃
Molecular Weight 195.21

Introduction

Chemical Identity and Structural Characteristics

Oxindole-3-acetic Acid-d4 is characterized by its molecular formula C₁₀H₅D₄NO₃, where four hydrogen atoms have been replaced with deuterium atoms, the stable isotope of hydrogen. This strategic labeling creates a compound with a molecular weight of 195.21 g/mol, which is distinguishable from its non-deuterated counterpart in mass spectrometry applications . The structure maintains the core oxindole framework with the acetic acid moiety at the 3-position, while incorporating deuterium atoms at the 4, 5, 6, and 7 positions of the indole ring structure.

The compound is also known by several synonyms, including:

  • 2-Oxo-3-Indolineacetic-d4 Acid

  • (±)-2,3-Dihydro-2-oxoindole-3-acetic-d4 Acid

  • (±)-2-Oxindoline-3-acetic-d4 Acid

  • (±)-2-Oxo-3-indolineacetic-d4 Acid

  • 2-(2-Oxoindolin-3-yl)acetic-d4 Acid

Physical and Chemical Properties

Oxindole-3-acetic Acid-d4 appears as a white to off-white solid with distinct physical and chemical properties that make it valuable for research applications. The compound exhibits limited solubility in common organic solvents, being slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This solubility profile influences its handling requirements in laboratory settings and its application in various experimental procedures.

Table 1: Physical and Chemical Properties of Oxindole-3-acetic Acid-d4

PropertyValueReference
Molecular FormulaC₁₀H₅D₄NO₃
Molecular Weight195.21 g/mol
AppearanceWhite to off-white solid
SolubilitySlightly soluble in DMSO and methanol
Storage Temperature-20°C
SMILES Notation[2H]c1c([2H])c([2H])c2C(CC(=O)O)C(=O)Nc2c1[2H]
InChIInChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D
IUPAC Name2-(4,5,6,7-tetradeuterio-2-oxo-1,3-dihydroindol-3-yl)acetic acid
IsotopologueNormalized Intensity (%)
d00.03
d10.01
d20.27
d36.78
d492.92

This distribution profile indicates that the majority of molecules (92.92%) contain all four deuterium atoms, with a small percentage containing three deuterium atoms (6.78%), and minimal amounts of lower deuterated forms . This high level of isotopic purity ensures reliable and consistent performance in analytical applications.

Relationship to Plant Hormone Metabolism

Oxindole-3-acetic Acid-d4 holds significant relevance in the study of plant hormone metabolism, particularly in relation to indole-3-acetic acid (IAA) catabolism. The non-deuterated oxindole-3-acetic acid is a natural metabolite formed during the oxidation of IAA, which is the principal auxin hormone in plants that regulates numerous aspects of plant growth and development .

The oxidation pathway from IAA to oxindole-3-acetic acid represents a major catabolic route in plants such as Zea mays (corn). This transformation is enzymatically mediated, as demonstrated by studies showing that indole-3-acetic acid is oxidized to oxindole-3-acetic acid by Zea mays tissue extracts, with enzyme activities ranging from 1 to 10 picomoles per hour per milligram protein in shoot, root, and endosperm tissues .

Metabolic Pathways

Research on Citrus sinensis (orange) has revealed complex metabolic pathways involving oxindole-3-acetic acid. Studies applying labeled IAA to orange flavedo tissue identified six major metabolite peaks, with oxindole-3-acetic acid being one of the primary metabolites . The metabolic network extends beyond simple oxidation, as oxindole-3-acetic acid can undergo further transformations to form compounds such as dioxindole-3-acetic acid or conjugate with amino acids to form oxindole-3-acetyl-N-aspartic acid .

Two principal metabolic pathways have been suggested:

  • IAA → Oxindole-3-acetic acid → Dioxindole-3-acetic acid → 3-(-O-β-glucosyl) dioxindole-3-acetic acid

  • IAA → Indole-3-acetyl-N-aspartic acid → Oxindole-3-acetyl-N-aspartic acid

The deuterated analogue, Oxindole-3-acetic Acid-d4, serves as an invaluable tool for tracking these metabolic conversions with precision, allowing researchers to distinguish between endogenous and exogenously applied compounds in metabolic studies.

Analytical Applications

Oxindole-3-acetic Acid-d4 serves critical functions in analytical chemistry, particularly in quantitative analysis of plant hormone metabolism. The strategic placement of four deuterium atoms creates a compound with identical chemical behavior to the non-deuterated form but with a distinct mass fingerprint that can be readily identified using mass spectrometry techniques.

Mass Spectrometry Applications

In mass spectrometry-based analysis, Oxindole-3-acetic Acid-d4 functions as an internal standard, enabling accurate quantification of endogenous oxindole-3-acetic acid in plant tissues and biological samples. The mass shift of 4 atomic mass units allows for clear differentiation between the deuterated standard and the analyte of interest, even in complex biological matrices .

This application is particularly valuable in studies tracking the metabolic fate of plant hormones, where precise quantification is essential for understanding hormonal regulation mechanisms. The stable isotope labeling approach overcomes many challenges associated with alternative quantification methods, providing superior accuracy and reliability in analytical determinations.

Metabolic Tracking Studies

Beyond serving as an internal standard, Oxindole-3-acetic Acid-d4 enables researchers to conduct sophisticated metabolic tracking experiments. When introduced into biological systems, the deuterated compound can be followed through various metabolic transformations, providing insights into the kinetics and pathways of plant hormone metabolism .

These tracking studies have been instrumental in elucidating the complex network of auxin metabolism in plants, helping researchers understand how plants regulate hormone levels through catabolism and conjugation processes. Such knowledge is fundamental to our understanding of plant growth regulation and has implications for agricultural applications.

Quality Control and Characterization

Commercial preparations of Oxindole-3-acetic Acid-d4 undergo rigorous quality control procedures to ensure their suitability for research applications. Multiple analytical techniques are employed to characterize the compound and verify its identity, purity, and isotopic composition.

Comparison with Non-deuterated Analogue

Understanding the relationship between Oxindole-3-acetic Acid-d4 and its non-deuterated counterpart provides important context for its applications in research. The non-deuterated oxindole-3-acetic acid (C₁₀H₉NO₃) has a molecular weight of 191.18 g/mol, compared to 195.21 g/mol for the deuterated form, reflecting the mass difference contributed by the four deuterium atoms .

From a chemical behavior perspective, the deuterated and non-deuterated forms exhibit essentially identical chemical properties, with differences primarily limited to reaction rates in processes where carbon-hydrogen bonds are broken (kinetic isotope effects). This chemical similarity is what makes Oxindole-3-acetic Acid-d4 valuable as an internal standard in analytical applications, as it co-elutes with the non-deuterated analyte in chromatographic separations while remaining distinguishable by mass spectrometry.

In biological systems, the deuterated compound follows the same metabolic pathways as the non-deuterated form, making it an ideal tracer for metabolic studies. The primary transformation of oxindole-3-acetic acid in plants involves further oxidation to dioxindole-3-acetic acid or conjugation with amino acids, particularly aspartic acid .

Future Research Directions

The availability of high-quality Oxindole-3-acetic Acid-d4 opens numerous avenues for advanced research in plant hormone metabolism and regulation. Several promising research directions can be identified:

Advanced Metabolomics Studies

The integration of Oxindole-3-acetic Acid-d4 into comprehensive metabolomics workflows could enhance our understanding of auxin metabolism networks. High-resolution mass spectrometry coupled with stable isotope labeling approaches can reveal previously unidentified metabolites and transformation pathways, providing a more complete picture of auxin homeostasis in plants.

Species-Specific Metabolism

While significant research has been conducted on model species like Zea mays and Citrus sinensis, the metabolism of oxindole-3-acetic acid may vary considerably across plant species. Comparative studies using Oxindole-3-acetic Acid-d4 could reveal important species-specific differences in auxin catabolism, potentially uncovering novel regulatory mechanisms.

Environmental Influence on Auxin Metabolism

The rate and pathways of auxin catabolism may be influenced by environmental factors such as light, temperature, and stress conditions. Deuterium-labeled standards like Oxindole-3-acetic Acid-d4 would allow precise quantification of these effects, contributing to our understanding of how plants adapt their hormone metabolism to changing environmental conditions.

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